2-Biphenylyl isocyanate
Overview
Description
2-Biphenylyl isocyanate is an organic compound with the molecular formula C13H9NO. It is an aryl isocyanate, characterized by the presence of an isocyanate group (-N=C=O) attached to a biphenyl structure. This compound is known for its reactivity and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
This compound is an aryl isocyanate , and isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . Therefore, it can be inferred that 2-Biphenylyl isocyanate may interact with similar targets.
Mode of Action
Isocyanates are known to react with compounds containing active hydrogen atoms to form urethane or urea linkages . This reaction is often used in the production of polyurethane materials .
Pharmacokinetics
It’s known that the compound has a boiling point of 92-94 °c at 1 mmhg and a density of 1138 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is hygroscopic and moisture-sensitive , which means its stability and reactivity can be affected by humidity levels in the environment.
Preparation Methods
2-Biphenylyl isocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminobiphenyl with phosgene. The reaction proceeds as follows: [ \text{C12H9NH2} + \text{COCl2} \rightarrow \text{C12H9NCO} + 2 \text{HCl} ] This method requires careful handling of phosgene due to its toxic nature .
Another method involves the use of 4,4’-diphenylmethane diisocyanate as a starting material. The reaction conditions typically include a solvent such as chloroform and a catalyst to facilitate the reaction .
Chemical Reactions Analysis
2-Biphenylyl isocyanate undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. [ \text{R-OH} + \text{R’-NCO} \rightarrow \text{R-OC(O)N(H)R’} ]
Hydrolysis: Reacts with water to form carbamic acid, which can further decompose to form amines and carbon dioxide. [ \text{R-NCO} + \text{H2O} \rightarrow \text{R-NH2} + \text{CO2} ]
Oxidation and Reduction: Can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed depend on the specific nucleophile involved in the reaction .
Scientific Research Applications
2-Biphenylyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development due to its reactivity and ability to form stable compounds.
Industry: Utilized in the production of polymers and coatings, particularly in the formation of polyurethanes.
Comparison with Similar Compounds
2-Biphenylyl isocyanate can be compared with other aryl isocyanates such as phenyl isocyanate and tolyl isocyanate. While all these compounds share the isocyanate functional group, this compound is unique due to its biphenyl structure, which imparts different reactivity and physical properties. For instance, the biphenyl structure can influence the compound’s solubility and stability compared to simpler aryl isocyanates .
Similar Compounds
- Phenyl isocyanate
- Tolyl isocyanate
- 4,4’-Diphenylmethane diisocyanate
Properties
IUPAC Name |
1-isocyanato-2-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHUGFJSEJSCGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278533 | |
Record name | 2-Biphenylyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17337-13-2 | |
Record name | 2-Biphenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17337-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 8076 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017337132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17337-13-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Biphenylyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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